D-Alanine, 3-amino-N-((5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)-
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Overview
Description
“D-Alanine, 3-amino-N-((5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)-” is a complex organic compound with a unique structure that includes multiple functional groups and stereocenters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and glycosylation. The key steps may include:
Protection of Amino and Hydroxyl Groups: Using protecting groups like Boc (tert-butyloxycarbonyl) for amino groups and TBDMS (tert-butyldimethylsilyl) for hydroxyl groups.
Stereoselective Reactions: Employing chiral catalysts or reagents to ensure the correct stereochemistry at each stereocenter.
Glycosylation: Using glycosyl donors and acceptors to form the glycosidic bonds between the sugar moieties and the aglycone.
Industrial Production Methods
Industrial production may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include:
Batch vs. Continuous Processes: Deciding between batch synthesis and continuous flow chemistry.
Catalysts and Reagents: Using cost-effective and readily available catalysts and reagents.
Purification Techniques: Employing techniques like crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) to oxidize hydroxyl groups.
Reduction: Employing reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride) to reduce carbonyl groups.
Substitution: Performing nucleophilic or electrophilic substitution reactions on the aromatic ring or sugar moieties.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, H2O2 (hydrogen peroxide).
Reducing Agents: NaBH4, LiAlH4, DIBAL-H (diisobutylaluminum hydride).
Catalysts: Pd/C (palladium on carbon), PtO2 (platinum dioxide), Rh(PPh3)3Cl (Wilkinson’s catalyst).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: Binding to enzymes, receptors, or other proteins.
Pathways Involved: Modulating signaling pathways, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
D-Alanine Derivatives: Compounds with similar structures but different functional groups or stereochemistry.
Glycosylated Compounds: Molecules with glycosidic bonds and similar sugar moieties.
Tetracycline Analogs: Compounds with a similar tetracyclic core structure.
Uniqueness
This compound is unique due to its specific combination of functional groups, stereochemistry, and glycosylation pattern, which may confer distinct biological or chemical properties compared to similar compounds.
Properties
CAS No. |
148677-02-5 |
---|---|
Molecular Formula |
C40H45N3O18 |
Molecular Weight |
855.8 g/mol |
IUPAC Name |
(2R)-3-amino-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C40H45N3O18/c1-11-5-17-24(31(50)21(11)37(54)43-18(9-41)38(55)56)23-15(8-16-25(32(23)51)28(47)14-6-13(57-4)7-19(44)22(14)27(16)46)29(48)35(17)60-40-34(53)36(26(42-3)12(2)59-40)61-39-33(52)30(49)20(45)10-58-39/h5-8,12,18,20,26,29-30,33-36,39-40,42,44-45,48-53H,9-10,41H2,1-4H3,(H,43,54)(H,55,56)/t12-,18-,20-,26+,29+,30+,33-,34-,35+,36+,39+,40+/m1/s1 |
InChI Key |
PHIULQCTXKFSLD-FXQYFLPCSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](CN)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CN)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |
Origin of Product |
United States |
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